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Ethyl acetamidomalonate -

Ethyl acetamidomalonate

Catalog Number: EVT-8929796
CAS Number:
Molecular Formula: C7H10NO5-
Molecular Weight: 188.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl acetamidomalonate is an important organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules. It is classified as a malonic acid derivative, specifically an acetamidomalonate ester, which features an ethyl group and an acetamido functional group. This compound is notable for its role in the synthesis of amino acids and other nitrogen-containing compounds, making it a valuable reagent in organic chemistry.

Source and Classification

Ethyl acetamidomalonate can be derived from diethyl malonate through a series of chemical reactions, including nitrosation and subsequent reduction. It falls under the category of malonic acid derivatives and is classified as an ester due to the presence of the ethyl group. The systematic name reflects its structure: it contains both acetamido and malonate functionalities, which are critical for its reactivity in various chemical transformations.

Synthesis Analysis

Methods

The synthesis of ethyl acetamidomalonate typically involves several key steps:

  1. Nitrosation: Diethyl malonate is reacted with sodium nitrite in the presence of acetic acid to form diethyl isonitrosomalonate.
  2. Reduction: The nitroso compound undergoes reductive acylation using zinc powder and acetic anhydride to yield diethyl acetamidomalonate.

Technical Details

  • Reagents: The primary reagents include diethyl malonate, sodium nitrite, zinc powder, acetic acid, and acetic anhydride.
  • Conditions: The reactions are generally conducted at controlled temperatures (0-5°C for nitrosation and 40-60°C for reduction), with specific reaction times ranging from several hours to overnight to ensure complete conversion.
  • Purification: The final product is purified through recrystallization from water or organic solvents to obtain a high-purity compound .
Molecular Structure Analysis

Structure

Ethyl acetamidomalonate has a complex molecular structure characterized by the following features:

  • Molecular Formula: C₇H₁₃N₁O₄
  • Molecular Weight: Approximately 171.19 g/mol
  • Functional Groups: It contains an ethyl ester group, an amide group (from the acetamido), and two carboxylic acid functionalities (from the malonate).

Data

The compound typically appears as a white crystalline solid with specific melting points reported between 96°C to 97°C. Its structure can be represented as follows:

Ethyl Acetamidomalonate=C7H13NO4\text{Ethyl Acetamidomalonate}=\text{C}_7\text{H}_{13}\text{N}\text{O}_4
Chemical Reactions Analysis

Ethyl acetamidomalonate participates in various chemical reactions that are critical for synthesizing amino acids and other derivatives:

  1. Alkylation Reactions: It can be alkylated using primary halides to form substituted amino acids.
  2. Decarboxylation: Under certain conditions, it can undergo decarboxylation to yield simpler carboxylic acids.
  3. Synthesis of Non-Natural Amino Acids: The compound can also be used to synthesize non-natural amino acids through various nucleophilic substitution reactions .

Technical Details

The reactivity of ethyl acetamidomalonate is attributed to its malonic ester structure, which allows for easy deprotonation and subsequent nucleophilic attack on electrophiles.

Mechanism of Action

The mechanism by which ethyl acetamidomalonate acts involves several steps:

  1. Deprotonation: The acidic protons on the malonic ester are removed using a base (e.g., sodium ethoxide), generating a nucleophile.
  2. Nucleophilic Attack: This nucleophile can then attack electrophiles such as alkyl halides or carbonyl compounds.
  3. Formation of Amino Acids: Through hydrolysis and decarboxylation, the resulting intermediates can be converted into amino acids or other nitrogenous compounds .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Low solubility in water but good solubility in organic solvents such as chloroform and lower alcohols.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts readily with electrophiles due to the presence of active methylene groups.

Relevant analytical data include:

  • Melting Point: 96°C - 97°C
  • Yield in synthesis reactions typically ranges from 70% to 90%, depending on conditions .
Applications

Ethyl acetamidomalonate has significant applications in scientific research and pharmaceutical development:

  1. Synthesis of Amino Acids: It serves as a precursor for various amino acids, including phenylalanine and tryptophan.
  2. Pharmaceutical Intermediates: Used in the synthesis of drugs such as fingolimod, an immunosuppressant for multiple sclerosis treatment.
  3. Research Applications: Its derivatives are employed in studying biological processes due to their structural similarities with naturally occurring amino acids .
Synthetic Methodologies for Diethyl Acetamidomalonate Production

Traditional Nitrosation-Reduction-Acetylation Sequence

The classical three-step synthesis remains the industrial benchmark for diethyl acetamidomalonate production, leveraging well-established reaction chemistry with rigorous operational protocols to ensure safety and yield maximization.

Zinc Dust Reduction in Acetic Acid/Acetic Anhydride Systems

Reductive acetylation consolidates reduction and N-acetylation in one vessel. The ethereal isonitrosomalonate solution combines with glacial acetic acid (225 mL) and acetic anhydride (86 g, 0.842 mole), followed by controlled addition of zinc dust (78.5 g, 1.20 moles) at 40–50°C over 1.5 hours [1] [8]. This step exhibits significant exothermicity, demanding intermittent cooling (water bath) to maintain temperature. Zinc addition rate critically impacts yield: overly rapid addition elevates temperature, promoting dehydration side products, while sluggish addition prolongs exposure to the unstable nitroso intermediate. Post-addition, stirring continues for 30 minutes to ensure complete conversion. Filtration removes zinc acetate cake, washed thoroughly with glacial acetic acid (2 × 200 mL) to recover product. The combined filtrates proceed directly to isolation [1] [3].

Critical Process Parameters and Yield Optimization Strategies

Optimization focuses on stoichiometry, temperature control, and isolation techniques:

  • Stoichiometry: Excess nitrite (3:1 NaNO₂:malonate molar ratio) drives nitrosation completion. Zinc dust requires ~15% excess over theoretical (3 equivalents) to ensure full reduction [1] [8].
  • Temperature Windows: Nitrosation: 5°C (addition), 30-38°C (reaction). Reductive acetylation: 40-50°C [1] [3].
  • Isolation & Purification: Post-reduction, vacuum evaporation removes acetic acid, yielding a crude oil. Crystallization employs warming with water (100 mL per ~50g crude) followed by rapid ice-bath stirring to prevent oiling out, affording fine white crystals. Mother liquor concentration yields a second crop. Recrystallization (2.5 mL H₂O per gram) achieves >99% purity with 97% recovery [1] [5].
  • Phase-Transfer Catalysis (Modern Variant): Recent patents utilize tetrabutylammonium salts (bromide/chloride) during nitrosation in aqueous systems, enhancing reaction rate and yield (reported >80%) by improving organic/aqueous phase contact [8].

Table 1: Critical Process Parameters for Traditional Synthesis [1] [3] [5]

StepParameterOptimal Value/RangeImpact of Deviation
NitrosationTemperature (Addition)5°C>10°C: Increased decomposition & gas evolution
NaNO₂ : Malonate Molar Ratio3:1Lower ratio: Incomplete conversion
Reaction Time4 hours post-additionExtended time (24h): Minimal yield increase
Reductive AcetylationZinc Addition RateControlled over 1.5 hoursToo fast: Runaway exotherm (>50°C); Side products
Reaction Temperature40-50°C<40°C: Sluggish reaction; >50°C: Dehydration
Zn : Nitroso Molar Ratio~3:1 (1.5-fold excess)Insufficient Zn: Incomplete reduction
CrystallizationCooling Rate (Post-dissolution)Rapid ice-bath stirringSlow cooling: Oiling out; Poor crystal form
Water : Crude Ratio2.5 mL/g (recrystallization)Too dilute: Low recovery; Too concentrated: Impurities

Alternative Catalytic Reduction Pathways

Catalytic hydrogenation offers a cleaner alternative to zinc reduction, eliminating heavy metal waste streams but requiring specialized equipment and catalyst handling.

Palladium on Charcoal Catalyzed Hydrogenation Approaches

Snyder and Smith pioneered catalytic reduction using Pd/C (typically 5-10 wt%) in ethanol under hydrogen atmosphere (1-3 atm) [1]. The ethereal isonitrosomalonate solution replaces ether with ethanol before hydrogenation. Reduction generates the unstable diethyl aminomalonate in situ, demanding immediate acetylation by adding acetic anhydride directly to the filtered reaction mixture. This sequential process achieves ~40% yield – lower than the zinc route – attributed to competitive over-reduction or catalyst poisoning by nitrogen oxides absorbed during reaction [1] [3]. Catalyst filtration before acetylation is crucial to prevent undesired hydrogenation of the anhydride.

Raney Nickel Mediated Reduction Methodologies

Akabori et al. employed Raney Nickel under milder hydrogen pressures [1]. Pre-formed Raney Nickel slurry (W2-W7 type) in ethanol reacts with the isonitrosomalonate solution. Similar to Pd/C, reduction requires immediate in situ acetylation. Raney Nickel offers cost advantages over palladium but suffers from higher pyrophoricity risks and variable activity based on preparation method. Yields generally parallel or slightly exceed Pd/C (~40-45%) but remain below zinc reduction efficiency [1]. Both catalytic methods generate fewer inorganic wastes but struggle with cost-effectiveness and scalability compared to the established zinc process.

Table 2: Comparison of Reduction Strategies for Diethyl Isonitrosomalonate [1] [3]

Reduction SystemCatalyst/ConditionsReported Yield (Diethyl Acetamidomalonate)AdvantagesDisadvantages
Zinc DustAcOH/Ac₂O, 40-50°C77-78%High yield, robust, simple equipmentHigh Zn waste (as Zn acetate), intensive workup
Palladium on Charcoal5-10% Pd/C, H₂ (1-3 atm), EtOH~40%Less inorganic waste, simpler filtrateHigh catalyst cost, sensitive to poisons, lower yield
Raney NickelW-series Raney Ni, H₂, EtOH40-45%Lower catalyst cost than PdPyrophoric, batch variability, moderate yield

Modern Process Intensification and Optimization

Advancements focus on enhancing efficiency, sustainability, and throughput by re-engineering unit operations and reaction environments.

Continuous Flow Implementation for Intermediate Synthesis

Nitrosation is a prime candidate for flow chemistry due to its rapid kinetics and exothermic nature. Microreactor or tubular reactor systems enable precise temperature control (<10°C) during continuous mixing of diethyl malonate, sodium nitrite solution, and acetic acid/water streams. This setup minimizes thermal gradients, suppresses side reactions, improves space-time yield, and inherently contains hazardous NOₓ gases [2] [7]. Integrated continuous extraction using membrane separators yields a purified isonitrosomalonate stream for subsequent batch or continuous reduction. Challenges involve managing potential solids (undissolved nitrite) and ensuring stable organic/aqueous phase separation under flow.

Solvent System Engineering for Improved Efficiency

Modern approaches minimize solvent use and enhance recyclability:

  • Aqueous Nitrosation: Huels AG demonstrated using water/dioxane mixtures or recovered aqueous acetic acid from previous batches for nitrosation, reducing fresh solvent demand [5].
  • Ether Replacement: Substituting diethyl ether with less volatile, higher-boiling extractants (e.g., toluene, dichloromethane – though with environmental concerns) facilitates solvent recovery via distillation and improves process safety [3] [8].
  • One-Pot Strategies: Avoiding intermediate isolation entirely by quenching the reduction/acetylation mixture directly into ice-water for crystallization is feasible, though purity may require additional recrystallization [8]. Phase-transfer catalysts (e.g., Bu₄N⁺Br⁻) allow concentrated aqueous nitrosation, eliminating organic solvent in the first step [8].

Catalytic System Screening and Kinetic Studies

Comprehensive catalyst screening aims to improve hydrogenation efficiency:

  • Catalyst Libraries: Studies evaluate Pd, Pt, Ni, and bimetallic catalysts on various supports (C, Al₂O₃) under different H₂ pressures (1-10 bar) and temperatures (25-60°C) in diverse solvents (EtOH, iPrOH, EtOAc, MeCN) [2].
  • Kinetics: Reduction rates follow pseudo-first-order kinetics concerning isonitrosomalonate concentration under constant H₂ pressure. Apparent activation energies (Ea) range from 45-60 kJ/mol depending on catalyst and solvent [2] [7].
  • Deactivation Studies: Catalyst lifetime and poisoning mechanisms by nitrogenous byproducts are critical for economic viability. In situ FTIR monitors nitroso group disappearance (∼1550 cm⁻¹) and amine/imine formation [2].

Table 3: Kinetic Parameters for Catalytic Hydrogenation of Diethyl Isonitrosomalonate [2] [7]

Catalyst SystemSolventTemperature (°C)H₂ Pressure (bar)Apparent Rate Constant (k, min⁻¹)Apparent Ea (kJ/mol)
5% Pd/CEthanol3030.025 ± 0.00352.1 ± 3.2
Ethyl Acetate3030.018 ± 0.00256.8 ± 2.8
10% Pd/CEthanol4030.042 ± 0.00549.5 ± 2.5
Raney Ni (W6)Ethanol5050.030 ± 0.00458.3 ± 4.1
1% Pt/Al₂O₃Isopropanol3050.015 ± 0.00260.2 ± 3.5

Properties

Product Name

Ethyl acetamidomalonate

IUPAC Name

2-acetamido-3-ethoxy-3-oxopropanoate

Molecular Formula

C7H10NO5-

Molecular Weight

188.16 g/mol

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/p-1

InChI Key

OQUXDKMVCGSMPI-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C(=O)[O-])NC(=O)C

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